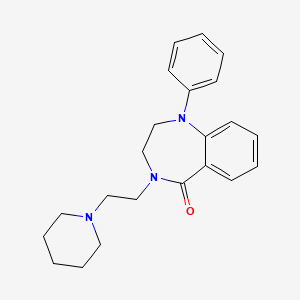
5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-piperidinoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-piperidinoethyl)-: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This specific compound is characterized by its unique structure, which includes a piperidinoethyl group attached to the benzodiazepine core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-piperidinoethyl)- typically involves the following steps:
Acylation: The initial step involves the acylation of a suitable benzophenone derivative with an acylating agent such as bromoacetyl chloride in a solvent like N-methyl-2-pyrrolidone (NMP).
Cyclization: The acylated product undergoes an intramolecular cyclization reaction upon the addition of ammonia in a methanol-water mixture.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated flow platforms allows for precise control over reaction conditions, leading to consistent and high-quality production .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of various benzodiazepine derivatives, which are valuable in medicinal chemistry .
Biology: In biological research, the compound is studied for its interactions with neurotransmitter receptors and its potential effects on the central nervous system .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications in treating anxiety, epilepsy, and other neurological disorders .
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs with improved efficacy and safety profiles .
作用機序
The compound exerts its effects by binding to specific receptors in the central nervous system, particularly the gamma-aminobutyric acid (GABA) receptors. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The molecular targets include the GABA-A receptor subunits, which play a crucial role in modulating neuronal excitability .
類似化合物との比較
- 9-Amino-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one
- 9-Nitro-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one
- 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3-hydroxy-
Uniqueness: The presence of the piperidinoethyl group in 5H-1,4-Benzodiazepin-5-one, 1,2,3,4-tetrahydro-4-(2-piperidinoethyl)- distinguishes it from other benzodiazepine derivatives. This structural modification can influence its pharmacokinetic properties, receptor binding affinity, and overall therapeutic potential .
特性
CAS番号 |
65647-16-7 |
|---|---|
分子式 |
C22H27N3O |
分子量 |
349.5 g/mol |
IUPAC名 |
1-phenyl-4-(2-piperidin-1-ylethyl)-2,3-dihydro-1,4-benzodiazepin-5-one |
InChI |
InChI=1S/C22H27N3O/c26-22-20-11-5-6-12-21(20)25(19-9-3-1-4-10-19)18-17-24(22)16-15-23-13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-18H2 |
InChIキー |
JUENJBMDPUIMFP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCN2CCN(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


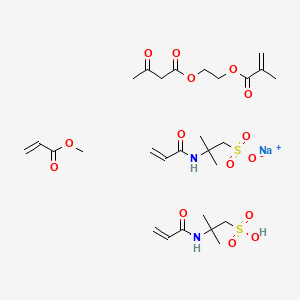
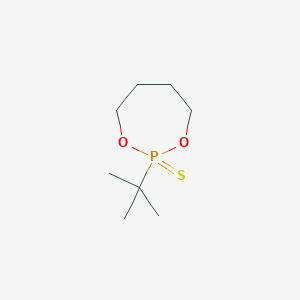
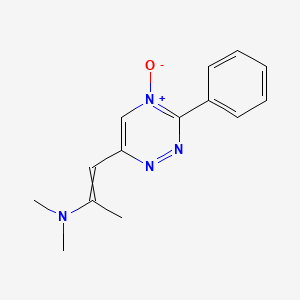
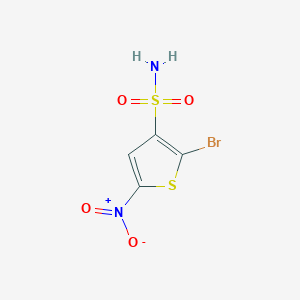
![2-{2-[2-(Cyclohex-2-EN-1-YL)propyl]octyl}butanedioic acid](/img/structure/B14487062.png)

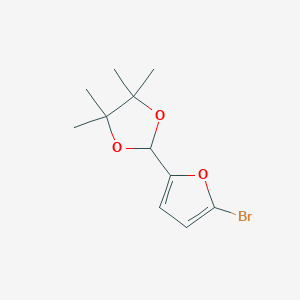
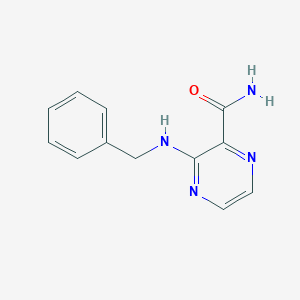



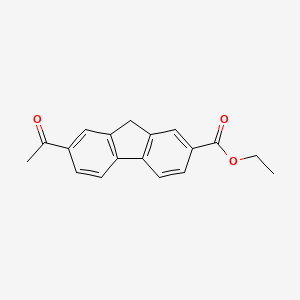
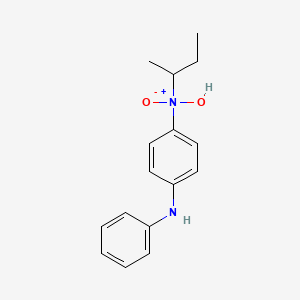
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)
